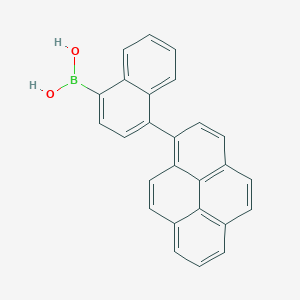

(4-(Pyren-1-yl)naphthalen-1-yl)boronic acid

Description

Properties

Molecular Formula |

C26H17BO2 |

|---|---|

Molecular Weight |

372.2 g/mol |

IUPAC Name |

(4-pyren-1-ylnaphthalen-1-yl)boronic acid |

InChI |

InChI=1S/C26H17BO2/c28-27(29)24-15-14-20(19-6-1-2-7-22(19)24)21-12-10-18-9-8-16-4-3-5-17-11-13-23(21)26(18)25(16)17/h1-15,28-29H |

InChI Key |

KPCAKJKREJTFNT-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)(O)O |

Origin of Product |

United States |

Preparation Methods

General Synthesis of Arylboronic Acids

Arylboronic acids can be synthesized through several methods, including:

Lithiation-Borylation Method : This involves the lithiation of an aryl halide followed by reaction with a boron source like triisopropyl borate (B(O-iPr)₃) or boron trifluoride diethyl etherate (BF₃·OEt₂).

Cross-Coupling Reactions : Arylboronic acids can also be prepared through the Liebeskind-Srogl cross-coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.

Synthesis of Complex Aryl Systems

For complex systems like (4-(pyren-1-yl)naphthalen-1-yl)boronic acid, the synthesis might involve multiple steps:

Preparation of the Aryl Halide Precursor : This could involve the synthesis of a pyrene-naphthalene derivative through Diels-Alder reactions or other methods to form the desired aryl framework.

Lithiation and Borylation : The aryl halide is then converted into its lithiated form using a strong base like n-butyl lithium (n-BuLi), followed by reaction with a boron source to form the boronic acid.

Challenges and Considerations

- Stability and Purification : Boronic acids can be sensitive to moisture and require careful handling and purification, often involving chromatography or crystallization techniques.

- Yield and Selectivity : The choice of reaction conditions and catalysts can significantly impact the yield and selectivity of the desired product.

Data Table: General Properties of Arylboronic Acids

| Property | Description |

|---|---|

| Chemical Structure | R-B(OH)₂, where R is an aryl group |

| Solubility | Generally soluble in organic solvents, sensitive to moisture |

| Stability | Can be unstable in aqueous environments |

| Reactivity | Highly reactive in cross-coupling reactions |

Chemical Reactions Analysis

Types of Reactions

(4-(Pyren-1-yl)naphthalen-1-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in cross-coupling reactions.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Boranes or other reduced boron-containing compounds.

Substitution: Biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

(4-(Pyren-1-yl)naphthalen-1-yl)boronic acid has several scientific research applications, including:

Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Materials Science: Employed in the development of novel materials with unique electronic and optical properties.

Organic Synthesis: Serves as a reagent in the Suzuki-Miyaura cross-coupling reaction to form complex biaryl structures.

Biological Research: Investigated for its potential interactions with biological molecules and its use in bioimaging and biosensing applications.

Mechanism of Action

The mechanism of action of (4-(Pyren-1-yl)naphthalen-1-yl)boronic acid in its various applications involves its ability to form stable carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. The boronic acid group interacts with the palladium catalyst to facilitate the transfer of the aryl group to the target molecule, forming a new biaryl compound. This process involves several key steps:

Oxidative Addition: The aryl halide reacts with the palladium catalyst to form a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The new biaryl compound is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Structural and Solubility Comparisons

The solubility and steric profile of boronic acids significantly influence their reactivity and applicability. Key analogs include:

Key Observations :

- Pyrene-containing boronic acids (e.g., pyren-1-yl boronic acid) exhibit poor solubility in polar media like RPMI, likely due to hydrophobic π-systems, limiting biological testing .

- Hydroxyl or smaller aromatic substituents (e.g., 6-hydroxynaphthalen-2-yl boronic acid) improve solubility and enable reliable IC₅₀ measurements .

Reactivity in Suzuki-Miyaura Couplings

The steric and electronic effects of substituents impact coupling efficiency:

Key Observations :

- Bulky pyrene or carbamoyl groups (e.g., in multilayer 3D chiral compounds) necessitate higher temperatures and result in moderate yields (16–60%) and low diastereoselectivity (dr: 1.49:1–3.00:1) .

- Less hindered analogs (e.g., naphthalen-1-yl boronic acid) achieve high yields (>80%) under mild conditions .

Biological Activity

(4-(Pyren-1-yl)naphthalen-1-yl)boronic acid is a boronic acid derivative characterized by its unique structural features, including a pyrene moiety and a naphthalene group. These features contribute to its potential biological activity, particularly in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, mechanisms of action, and implications for drug development based on diverse research findings.

The compound’s structure allows it to participate in various chemical reactions, notably the Suzuki–Miyaura coupling reaction, where it acts as a reagent to form carbon-carbon bonds. The boronic acid functionality enables reversible binding with diols, which is crucial for its biological interactions.

Target Interactions

The primary target of this compound is the palladium catalyst in the Suzuki–Miyaura coupling reaction. The interaction occurs through transmetalation, where the boronic acid group facilitates the exchange of ligands on the metal catalyst, allowing for the formation of new organic compounds.

Biochemical Pathways

The compound's ability to form cyclic esters with diols is significant in biochemical pathways. This reaction can modulate the activity of biomolecules, influencing various cellular processes.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Mechanisms include:

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress, leading to cellular damage and apoptosis.

- Mitochondrial Dysfunction : It disrupts mitochondrial function, further promoting cell death pathways.

Case Studies and Research Findings

Pharmacokinetics

The stability of this compound under inert conditions allows it to be stored effectively at low temperatures (2–8°C), enhancing its usability in laboratory settings.

Q & A

How can researchers determine the crystal structure of (4-(Pyren-1-yl)naphthalen-1-yl)boronic acid using X-ray diffraction?

Answer:

For structural determination, grow single crystals via slow evaporation in a solvent system (e.g., THF/hexane). Collect X-ray diffraction data using a Bruker PHOTON-100 CMOS diffractometer with Mo Kα radiation (λ = 0.71073 Å). Process data with SAINT for integration and SADABS for absorption correction. Solve the phase problem using direct methods in SHELXT and refine the structure via full-matrix least-squares on in SHELXL . Analyze hydrogen-bonding networks (e.g., O-HO) and π-π stacking interactions using OLEX2 and CrystalExplorer to interpret packing motifs. Validate thermal parameters (ADPs) and check for disorder using the PLATON SQUEEZE tool .

What experimental strategies are effective in identifying and characterizing polymorphic forms of arylboronic acids?

Answer:

Screen crystallization conditions (e.g., solvent polarity, temperature gradients) to isolate polymorphs. Characterize using single-crystal X-ray diffraction to compare unit cell parameters and space groups (e.g., monoclinic vs. triclinic ). For (naphthalen-1-yl)boronic acid, polymorphs exhibit distinct hydrogen-bonding networks (cyclic dimers vs. chains), impacting solubility and thermal stability. Complement with powder XRD to confirm phase purity and DSC/TGA to study phase transitions. Use Mercury software to calculate void volumes and assess packing efficiency .

How should researchers design kinetic experiments to study the binding of this compound with diols?

Answer:

Use stopped-flow fluorescence spectroscopy to monitor rapid binding kinetics. Prepare boronic acid (1 mM) and diol (10 mM) in phosphate buffer (pH 7.4). Mix solutions in a 1:1 ratio and record fluorescence decay at λ/λ optimized for the pyrene fluorophore. Fit data to a pseudo-first-order model to extract and . Compare with reference systems (e.g., isoquinolinylboronic acids) where values follow D-fructose > D-tagatose > D-glucose. Validate equilibrium constants () via NMR titration .

What methodological considerations are critical for optimizing Suzuki-Miyaura cross-coupling reactions involving this boronic acid?

Answer:

Protect the boronic acid as a pinacol ester to prevent protodeboronation. Use Pd(PPh) (2 mol%) in THF/HO (3:1) with KCO as base. For electron-deficient aryl halides, employ microwave irradiation (100°C, 30 min) to accelerate coupling. Monitor reaction progress via NMR to detect boronate intermediates. Purify via flash chromatography (SiO, ethyl acetate/hexane) and characterize products using HRMS and NMR. For sterically hindered substrates, substitute PdCl(dppf) to enhance catalytic activity .

How can conflicting crystallographic data from different polymorphic forms be reconciled in structure-property studies?

Answer:

Perform Hirshfeld surface analysis (via CrystalExplorer ) to quantify intermolecular interactions (e.g., % contribution of HH, CH contacts). For polymorphs with divergent unit cells, compare fingerprint plots to identify packing differences. Validate with periodic DFT calculations (e.g., CASTEP ) to correlate lattice energy with observed stability. Cross-reference solid-state NMR chemical shifts with GIPAW calculations to resolve discrepancies in hydrogen-bond geometries .

What computational approaches best predict the supramolecular assembly of polyaromatic boronic acids?

Answer:

Perform molecular dynamics simulations (AMBER) in explicit solvent to sample conformational space. Calculate binding free energies (MM/PBSA) for π-π and CH-π interactions. Use Crystal Structure Prediction (CSP) algorithms (GRACE) to generate low-energy packing motifs. Validate predicted structures against experimental PXRD patterns. Analyze frontier molecular orbitals (HOMO-LUMO gaps) via DFT (B3LYP/6-31G*) to assess electronic contributions to assembly. Compare Hirshfeld surfaces to quantify interaction similarities across polymorphs .

Which spectroscopic techniques provide complementary validation of boronic acid-diol binding mechanisms?

Answer:

Use NMR to monitor the trigonal (sp) to tetrahedral (sp) transition upon diol binding (δ ~30 ppm to ~10 ppm). Complement with isothermal titration calorimetry (ITC) to measure binding enthalpy () and stoichiometry. For time-resolved studies, employ fluorescence anisotropy to detect rotational correlation time changes. Validate binding constants via UV-Vis Job plots. Cross-correlate with 2D - NOESY to confirm proximity between pyrene and diol protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.